molecular formula C5H3BrN2O3S B8544676 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime

Cat. No. B8544676
M. Wt: 251.06 g/mol
InChI Key: BIOZEBWUZFUNJP-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime (45 g, 179 mmol), p-toluenesulfonic acid monohydrate (2.73 g, 14.34 mmol), dppe (1.428 g, 3.58 mmol) and Ru(PPh3)3(CO)H2 (3.29 g, 3.58 mmol) were taken up in toluene (750 mL). The flask was evacuated and back-filled with N2 (3×) before stirring at 111° C. under N2 for 24 hours. After cooling to room temperature, the reaction mixture was purified directly by flash silica gel column chromatography (0-100% EtOAc-toluene) to give the title compound as brown needles after recrystallising from EtOH-hexanes.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Name
Quantity
1.428 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(PPh3)3(CO)H2
Quantity
3.29 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([N+:7]([O-:9])=[O:8])=[C:4]([CH:10]=[N:11]O)[CH:3]=1.O.C1(C)C=CC(S(O)(=O)=[O:21])=CC=1.CCN(CCOC1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[S:6][C:5]([N+:7]([O-:9])=[O:8])=[C:4]([C:10]([NH2:11])=[O:21])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
BrC1=CC(=C(S1)[N+](=O)[O-])C=NO
Step Two
Name
Quantity
2.73 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
1.428 g
Type
reactant
Smiles
CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
Step Four
Name
Ru(PPh3)3(CO)H2
Quantity
3.29 g
Type
reactant
Smiles
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 °C
Stirring
Type
CUSTOM
Details
before stirring at 111° C. under N2 for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with N2 (3×)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified directly by flash silica gel column chromatography (0-100% EtOAc-toluene)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)[N+](=O)[O-])C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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